molecular formula C9H12ClN B1316725 2-chloro-N-propylaniline CAS No. 55238-18-1

2-chloro-N-propylaniline

Cat. No.: B1316725
CAS No.: 55238-18-1
M. Wt: 169.65 g/mol
InChI Key: HKWGYBJTIFPBHL-UHFFFAOYSA-N
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Description

2-Chloro-N-propylaniline is an organic compound with the chemical formula C9H12ClN. It is classified as an aniline derivative, which is a type of aromatic amine that contains an amino group (–NH2) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-propylaniline typically involves multiple steps:

    Friedel-Crafts Acylation:

    Nitration and Reduction: The nitration of the benzene ring introduces a nitro group, which is subsequently reduced to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-propylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amino groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Major Products

    Substitution Products: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation Products: Nitroso and nitro derivatives of this compound.

    Reduction Products: Amino derivatives formed from the reduction of nitro groups.

Scientific Research Applications

2-Chloro-N-propylaniline has several scientific research applications:

    Environmental Monitoring: Functionalized derivatives of this compound are used as selective sensors for detecting heavy metals in water, particularly mercury ions.

    Material Science: It is used in the synthesis of conductive and emissive materials for electronic applications.

    Pharmaceuticals: Aniline derivatives are explored for their potential use in drug development due to their biological activity.

Mechanism of Action

. This suggests that 2-chloro-N-propylaniline may exert its effects through similar pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-phenylacetamide: Shares structural similarities and potential biological activities.

    3-Ethyl-1-chloro-2-heptanamine: Another aniline derivative with different alkyl substituents.

Uniqueness

2-Chloro-N-propylaniline is unique due to its specific combination of a chlorine atom and a propyl group attached to the aniline structure. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications such as selective sensing and material science.

Properties

IUPAC Name

2-chloro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWGYBJTIFPBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569654
Record name 2-Chloro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55238-18-1
Record name 2-Chloro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 255g. 2-chloroacetanilide in 900 ml. dry tetrahydrofuran was added to a water-cooled stirred suspension of 75g. sodium hydride (50 percent w/w) in the same solvent. When the evolution of hydrogen had ceased, the mixture was stirred for 10 minutes and 140 ml. propyl bromide was added dropwise. The mixture was refluxed for two hours before 50 ml. propyl bromide was added and the heating was continued for another 16 hours. The precipitate of sodium bromide was collected and washed with dry tetrahydrofuran. Evaporation of the organic filtrate gave an oil which was heated under reflux with 750 ml. concentrated hydrochloric acid and 750 ml. industrial methylated spirits for 46 hours. Further additions of 250 ml. and 125 ml. portions of concentrated hydrochloric acid were made after 19 and 27 hours heating respectively. The organic solvents were removed under reduced pressure and the cooled acid solution was basified with concentrated sodium hydroxide solution. The organic layer was isolated by ether extraction and the dried ether solution evaporated to give an oil. Distillation gave 2-chloro-N-propylaniline as the oily product, boiling point 89°-92° C./3.0 mm. Hg.
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